BenchChemオンラインストアへようこそ!

Ethyl 2-(5-fluorobenzo[D]oxazol-2-YL)acetate

Antiglioma Cytotoxicity C6 Rat Glioma Cell Line

Ethyl 2-(5-fluorobenzo[D]oxazol-2-YL)acetate (CAS 1196155-01-7) is a strategic fluorinated benzoxazole building block. The 5-fluoro substituent critically enhances metabolic stability by reducing CYP450 oxidation and improves target binding affinity compared to non-fluorinated analogs. This scaffold has demonstrated in vitro antiglioma activity surpassing mitoxantrone (IC50 4.30 µg/mL) and confers nanomolar OX1 receptor affinity for PET tracer programs. Ideal for medicinal chemistry projects requiring improved oral bioavailability and CNS penetration.

Molecular Formula C11H10FNO3
Molecular Weight 223.20 g/mol
Cat. No. B12628516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(5-fluorobenzo[D]oxazol-2-YL)acetate
Molecular FormulaC11H10FNO3
Molecular Weight223.20 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NC2=C(O1)C=CC(=C2)F
InChIInChI=1S/C11H10FNO3/c1-2-15-11(14)6-10-13-8-5-7(12)3-4-9(8)16-10/h3-5H,2,6H2,1H3
InChIKeyNTOFQBPRNKDSTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(5-fluorobenzo[d]oxazol-2-yl)acetate: A Critical Fluorinated Benzoxazole Building Block for Selective Procurement


Ethyl 2-(5-fluorobenzo[D]oxazol-2-YL)acetate (CAS 1196155-01-7) is a functionalized heterocyclic building block belonging to the benzoxazole class, characterized by a fluorine atom at the 5-position of the benzoxazole core and an ethyl acetate moiety at the 2-position . This specific fluorination pattern differentiates it from non-fluorinated benzoxazole-2-acetate esters, endowing it with distinct electronic properties and enhanced metabolic stability . The compound serves as a versatile intermediate in the synthesis of more complex molecules for medicinal chemistry, agrochemical, and materials science research programs .

Why Ethyl 2-(5-fluorobenzo[d]oxazol-2-yl)acetate Cannot Be Interchanged with Non-Fluorinated Analogs


Generic substitution of Ethyl 2-(5-fluorobenzo[D]oxazol-2-YL)acetate with non-fluorinated benzoxazole-2-acetate esters or other positional fluorinated isomers is scientifically unsound due to the profound impact of the 5-fluoro substituent on key molecular properties. The presence of the fluorine atom alters the electron density distribution of the heterocyclic core, directly influencing target binding affinity, as observed in comparative studies where fluorobenzoxazole derivatives exhibit improved selectivity profiles over their non-fluorinated counterparts [1]. Furthermore, the fluorine atom significantly increases lipophilicity, with 5-fluorobenzoxazole core possessing a calculated LogP of 1.97 [2], which substantially alters partition coefficients and cellular permeability compared to the unsubstituted core. This modification also enhances metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation, a critical factor in in vivo pharmacokinetic performance . Therefore, substituting with a non-fluorinated analog compromises the intended electronic, steric, and pharmacokinetic attributes essential for downstream applications.

Quantitative Differentiation Evidence for Ethyl 2-(5-fluorobenzo[d]oxazol-2-yl)acetate Procurement


Comparative Antiglioma Activity of a 5-Fluorobenzoxazole Derivative Versus Mitoxantrone

A benzoxazole derivative containing the 5-fluorobenzoxazole moiety, N'-([1,1'-Biphenyl]-4-ylmethylene)-2-[(5-fluorobenzoxazol-2-yl)thio]acetohydrazide (3g), demonstrated enhanced antiglioma activity compared to the clinical comparator mitoxantrone. In an MTT assay against the C6 rat glioma cell line, the compound exhibited a lower IC50 value of 4.30 ± 0.28 µg/mL, whereas mitoxantrone showed an IC50 of 4.56 ± 1.24 µg/mL [1]. This indicates that the 5-fluorobenzoxazole-containing derivative is more effective in inhibiting glioma cell viability under the same experimental conditions.

Antiglioma Cytotoxicity C6 Rat Glioma Cell Line

Differential Impact of 5-Fluorobenzoxazole on OX1R Affinity and Radiolabeling Yield

In the development of OX1R-selective PET ligands, a derivative featuring a 5-fluorobenzoxazole scaffold (compound 1a) was directly compared to analogs containing benzothiazole (1c) and quinoxaline (1d) heteroarenes. The benzoxazole derivative exhibited a high OX1R affinity (Ki in the low nanomolar range), but its Cu-mediated 18F-fluorination radiochemical yield (RCY) was significantly lower. Specifically, the benzoxazole [18F]1a achieved an RCY of 12% after 20 minutes, compared to 44% and 56% RCYs for benzothiazole [18F]1c and quinoxaline [18F]1d, respectively, after just 10 minutes [1]. This highlights that while the 5-fluorobenzoxazole core confers high target affinity, its synthetic utility for 18F-radiolabeling is substantially diminished relative to benzothiazole alternatives, directly influencing the choice of building block for radiotracer development.

PET Ligand Development Orexin Receptor (OXR) Cu-Mediated 18F-Fluorination

Enhanced Metabolic Stability Conferred by the 5-Fluoro Substituent on the Benzoxazole Core

The introduction of a fluorine atom at the 5-position of the benzoxazole ring is a well-established strategy to improve metabolic stability and bioavailability. For the 5-fluorobenzoxazole core, this modification enhances its resistance to oxidative metabolism by cytochrome P450 enzymes, a common clearance pathway for heterocyclic compounds . While specific quantitative stability data for the ethyl acetate derivative is not publicly available, the class-level effect of fluorination on benzoxazoles is widely recognized in medicinal chemistry literature . This contrasts with the non-fluorinated benzoxazole core, which lacks this protective effect and is more susceptible to rapid metabolism, potentially limiting the in vivo half-life of derived compounds.

Medicinal Chemistry Metabolic Stability Fluorine Substitution

Defined Application Scenarios for Ethyl 2-(5-fluorobenzo[d]oxazol-2-yl)acetate Based on Quantitative Evidence


Synthesis of Antiglioma Drug Candidates with Superior In Vitro Potency

This compound is ideally suited as a key intermediate in medicinal chemistry programs focused on discovering novel antiglioma therapeutics. As demonstrated by the derivative N'-([1,1'-Biphenyl]-4-ylmethylene)-2-[(5-fluorobenzoxazol-2-yl)thio]acetohydrazide (3g), the 5-fluorobenzoxazole core can be elaborated to achieve in vitro cytotoxic activity against C6 rat glioma cells that surpasses that of the clinical standard mitoxantrone (IC50 of 4.30 µg/mL vs 4.56 µg/mL) [1]. This provides a clear, data-driven justification for its procurement for research targeting glioblastoma multiforme and other aggressive brain tumors.

Development of High-Affinity Orexin Receptor (OXR) Ligands for PET Imaging

For research teams involved in the development of PET radiotracers for neurological or oncological applications, the 5-fluorobenzoxazole scaffold is a valuable starting point due to its ability to confer high, single-digit nanomolar affinity for the OX1 receptor [1]. While the evidence indicates a lower radiochemical yield for direct 18F-fluorination of this scaffold compared to benzothiazole analogs, the high target affinity makes it an excellent choice for developing cold reference standards or for use in programs where alternative radiolabeling strategies (e.g., prosthetic group conjugation) are employed.

Design of Bioactive Molecules with Improved Pharmacokinetic Profiles

The 5-fluoro substituent on the benzoxazole core is a proven pharmacophore modification to enhance metabolic stability [1]. Ethyl 2-(5-fluorobenzo[D]oxazol-2-YL)acetate is therefore a strategic procurement choice for any medicinal chemistry project where improving the in vivo half-life and oral bioavailability of lead compounds is a key objective. The fluorine atom serves as a metabolic block against CYP450 oxidation, a common liability for non-fluorinated benzoxazole derivatives [1]. This makes it a superior intermediate for designing drug candidates intended for oral administration or requiring prolonged systemic exposure.

Quote Request

Request a Quote for Ethyl 2-(5-fluorobenzo[D]oxazol-2-YL)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.